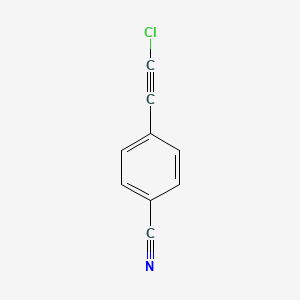![molecular formula C12H14N4S B12617449 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- CAS No. 918313-40-3](/img/structure/B12617449.png)
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is a heterocyclic compound that features a triazole ring fused with a phenyl group and a thiazolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high regioselectivity and yield. The reaction involves the use of phenyl azide and an alkyne derivative of thiazolidine under copper catalysis to form the triazole ring .
Industrial Production Methods
In industrial settings, the synthesis is often carried out under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound with minimal metal leaching and high yields .
化学反応の分析
Types of Reactions
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound can also interact with nucleic acids, affecting their function and stability .
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound without the phenyl and thiazolidine groups.
1H-1,2,4-Triazole: Another triazole isomer with different nitrogen positioning.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A related compound with a thiol group instead of the thiazolidine moiety.
Uniqueness
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is unique due to its combination of the triazole ring, phenyl group, and thiazolidine moiety.
特性
CAS番号 |
918313-40-3 |
|---|---|
分子式 |
C12H14N4S |
分子量 |
246.33 g/mol |
IUPAC名 |
(4R)-4-[(5-phenyltriazol-1-yl)methyl]-1,3-thiazolidine |
InChI |
InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)12-6-14-15-16(12)7-11-8-17-9-13-11/h1-6,11,13H,7-9H2/t11-/m1/s1 |
InChIキー |
WVMUZDCHSWDZQK-LLVKDONJSA-N |
異性体SMILES |
C1[C@H](NCS1)CN2C(=CN=N2)C3=CC=CC=C3 |
正規SMILES |
C1C(NCS1)CN2C(=CN=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)

![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
methanone](/img/structure/B12617428.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)

![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)

![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)
